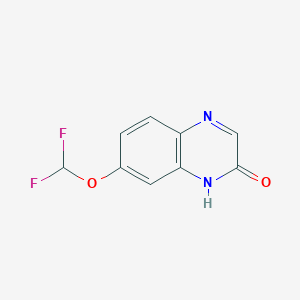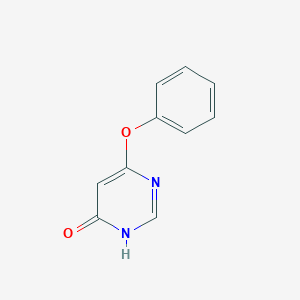
6-Phenoxypyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a phenoxy group at the 6-position and a keto group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxypyrimidin-4(1H)-one typically involves the reaction of 6-chloropyrimidin-4(1H)-one with phenol in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenoxy group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide and a base such as potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-phenoxypyrimidin-4-ol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-phenoxypyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidin-4-ones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Phenoxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-Phenoxypyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phenoxy group can enhance binding affinity through hydrophobic interactions, while the keto group can participate in hydrogen bonding with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylpyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a phenoxy group.
6-Methoxypyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
6-Phenoxypyrimidin-4(1H)-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and binding properties. The phenoxy group provides additional sites for interaction with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-10(12-7-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Clave InChI |
KSVPUCCLIWWWTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


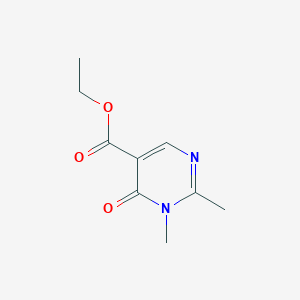
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

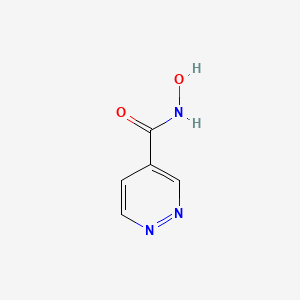


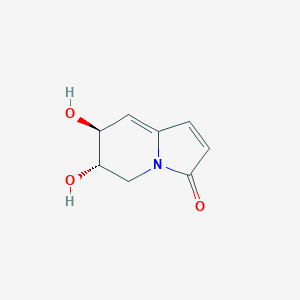


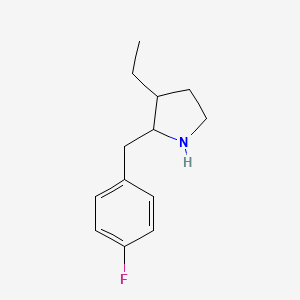

![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)

